1-Bromo-4-iodo-2-nitrobenzene
Description
Molecular Architecture and Positional Isomerism in Halogenated Nitrobenzenes
The properties of 1-Bromo-4-iodo-2-nitrobenzene are largely dictated by the interplay between its three key substituents:
Nitro Group (-NO₂) : The nitro group is a powerful electron-withdrawing group. Its presence deactivates the benzene (B151609) ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position relative to itself. smolecule.com
Bromine (Br) and Iodine (I) : As halogens, both bromine and iodine are deactivating yet ortho-, para-directing groups for electrophilic aromatic substitution due to a combination of inductive and resonance effects. The presence of two different halogens offers multiple reactive sites. Their size and electronegativity differences also influence the molecule's steric and electronic landscape. The carbon-halogen bonds provide reactive handles for various cross-coupling reactions, which are fundamental in modern synthetic chemistry.
The unique combination of a strong deactivating meta-director (the nitro group) and deactivating but ortho-, para-directors (the halogens) creates a complex reactivity pattern, allowing for regioselective synthesis strategies.
The properties and research applications of bromo-iodonitrobenzene are highly dependent on the substitution pattern. A comparative look at several positional isomers highlights these differences.
This compound, with CAS number 112671-42-8, is a distinct positional isomer of the primary subject. infiniumpharmachem.comnih.gov It is typically an off-white to cream-colored powder. infiniumpharmachem.com In this isomer, the nitro group is at position 2, flanked by the iodine atom at position 1 and the bromine atom at position 4. This arrangement influences its electrophilicity and behavior in substitution reactions. cymitquimica.com It is utilized as an intermediate in organic synthesis. infiniumpharmachem.com
Table 1: Properties of 4-Bromo-1-iodo-2-nitrobenzene
| Property | Value |
| CAS Number | 112671-42-8 nih.gov |
| Molecular Formula | C₆H₃BrINO₂ nih.gov |
| Molecular Weight | 327.90 g/mol nih.gov |
| Physical Form | Off-white to cream color powder infiniumpharmachem.com |
| Melting Point | 87-89 °C echemi.com |
With CAS number 860603-83-4, this isomer features the nitro group at position 1, bromine at position 2, and iodine at position 4. The electron-withdrawing nitro group at the primary position strongly influences the reactivity of the adjacent bromine atom. It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, where the reactivity of its halogen and nitro substituents is exploited.
Table 2: Properties of 2-Bromo-4-iodo-1-nitrobenzene
| Property | Value |
| CAS Number | 860603-83-4 |
| Molecular Formula | C₆H₃BrINO₂ |
| Molecular Weight | 327.91 g/mol |
| Physical Form | White to slight yellow solid |
The principles of isomerism and substituent effects extend to a wide range of related compounds used in research.
1-Bromo-5-chloro-4-iodo-2-nitrobenzene : This derivative introduces a third halogen, chlorine, adding another layer of complexity and reactivity. With the molecular formula C₆H₂BrClINO₂, it is used in specialized chemical synthesis. synquestlabs.com
4-Chloro-3-iodonitrobenzene : This compound, with the formula C₆H₃ClINO₂, is another example where the specific placement of a chloro, iodo, and nitro group dictates its utility as a chemical intermediate. synquestlabs.com
1-Bromo-2-nitrobenzene (B46134) : A simpler di-substituted compound, it is used in palladium-mediated cross-coupling reactions to synthesize more complex structures like quinolines and phenanthridines. chemsrc.com
Table 3: Comparison of Halogenated Nitrobenzene (B124822) Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 713512-18-6 biosynth.com | C₆H₃BrINO₂ biosynth.com | 327.9 biosynth.com |
| 4-Bromo-1-iodo-2-nitrobenzene | 112671-42-8 infiniumpharmachem.com | C₆H₃BrINO₂ infiniumpharmachem.com | 327.903 infiniumpharmachem.com |
| 2-Bromo-4-iodo-1-nitrobenzene | 860603-83-4 | C₆H₃BrINO₂ | 327.91 |
| 1-Bromo-5-chloro-4-iodo-2-nitrobenzene | 2386931-05-9 synquestlabs.com | C₆H₂BrClINO₂ synquestlabs.com | 362.35 synquestlabs.com |
| 1-Bromo-2-nitrobenzene | 577-19-5 chemsrc.com | C₆H₄BrNO₂ chemsrc.com | 202.005 chemsrc.com |
Comparative Analysis of Isomeric Bromo-iodonitrobenzenes
2-Bromo-4-iodo-1-nitrobenzene
Historical Context and Evolution of Research on Halogenated Aromatics
The study of halogenated aromatic compounds has a rich history, dating back to the 19th century with the development of methods for introducing halogen atoms onto benzene and its derivatives. britannica.com Early research focused on understanding the fundamental principles of electrophilic aromatic substitution, the primary method for halogenating aromatic rings. libretexts.org The discovery of the Sandmeyer reaction in the late 19th century provided a reliable method for introducing iodine and other halogens onto an aromatic ring via diazonium salts, expanding the toolkit for synthetic chemists. acs.org
The introduction of a nitro group onto a halogenated aromatic ring, a process explored since the mid-19th century, was found to significantly influence the reactivity of the compound. britannica.com The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards further electrophilic substitution but, crucially, activates it towards nucleophilic aromatic substitution, a reaction of immense industrial and synthetic importance.
The latter half of the 20th century and the beginning of the 21st century witnessed a paradigm shift in the use of halogenated aromatics with the advent of transition-metal-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry. mdpi.com Reactions such as the Suzuki-Miyaura, Heck, and Stille couplings have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, with halogenated aromatics serving as key electrophilic partners. mdpi.comacs.org The development of polyhalogenated substrates like this compound is a direct consequence of this evolution, offering chemists the ability to perform multiple, selective cross-coupling reactions on a single scaffold. nih.gov
Current Research Landscape and Emerging Trends
The current research landscape for this compound is dominated by its application as a versatile intermediate in the synthesis of complex organic molecules, particularly through sequential and site-selective cross-coupling reactions. nih.gov The differential reactivity of the C-I and C-Br bonds is the cornerstone of its modern utility. The C-I bond, being weaker, can be selectively activated in palladium-catalyzed reactions under milder conditions, allowing for the introduction of a functional group at the 4-position. The more stable C-Br bond can then be reacted under more forcing conditions in a subsequent step. nih.gov
Detailed Research Findings:
Recent studies have demonstrated the utility of this compound in the synthesis of a variety of molecular scaffolds. Its application in palladium-catalyzed reactions, such as the Suzuki-Miyaura and Stille couplings, allows for the precise construction of biaryl and other complex structures. nih.govlibretexts.org For instance, the selective Sonogashira coupling at the iodinated position, followed by a subsequent coupling reaction at the brominated position, provides a pathway to unsymmetrically substituted alkynylarenes.
Emerging trends point towards the use of this compound in the development of novel heterocyclic compounds and advanced functional materials. mdpi.com The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions to form various heterocyclic systems, some of which may possess interesting biological activities. In materials science, the incorporation of such polyhalogenated aromatic units into polymer backbones or as precursors for organic electronic materials is an area of growing interest. mdpi.com The ability to precisely control the molecular architecture through sequential functionalization makes this compound an attractive building block for materials with tailored electronic and photophysical properties.
Interactive Data Table: Applications of this compound in Synthesis
| Reaction Type | Reactivity Order | Application |
| Suzuki-Miyaura Coupling | C-I > C-Br | Synthesis of unsymmetrical biaryls |
| Sonogashira Coupling | C-I > C-Br | Synthesis of arylalkynes |
| Stille Coupling | C-I > C-Br | Formation of carbon-carbon bonds |
| Buchwald-Hartwig Amination | C-I > C-Br | Synthesis of arylamines and N-heterocycles |
| Nucleophilic Aromatic Substitution | Activated by -NO2 | Introduction of nucleophiles |
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C6H3BrINO2 |
| Molecular Weight | 327.90 g/mol |
| Appearance | Yellow to brown solid |
| CAS Number | 713512-18-6 |
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-iodo-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrINO2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIQXEOUGXCWLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Bromo 4 Iodo 2 Nitrobenzene and Its Derivatives
Multi-Step Synthesis Pathways
Constructing 1-bromo-4-iodo-2-nitrobenzene typically involves a sequence of reactions, as direct substitution onto a benzene (B151609) ring is not feasible for achieving this specific substitution pattern. The synthesis often begins with a simpler, commercially available substituted benzene, which is then elaborated through a series of bromination, iodination, and nitration steps. A key strategy in these pathways is the use of diazonium salt intermediates, which offer a high degree of control over the final structure. mdpi.comdoubtnut.com
A plausible synthetic route could start from 4-iodo-2-nitroaniline. This precursor already contains the correct arrangement for the iodo and nitro groups. The synthesis would then proceed via the formation of a diazonium salt, followed by a Sandmeyer reaction to introduce the bromine atom.
Table 1: Exemplary Multi-Step Synthesis Pathway
| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |
|---|---|---|---|---|
| 1 | 4-iodo-2-nitroaniline | NaNO₂, HBr | 4-iodo-2-nitrobenzenediazonium bromide | Diazotization |
The introduction of a bromine atom onto an aromatic ring can be achieved through several methods.
Electrophilic Aromatic Substitution: The classic approach involves treating an aromatic compound with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). doubtnut.comdoubtnut.com The regioselectivity of this reaction is dictated by the electronic properties of the substituents already on the ring. For instance, nitrating bromobenzene (B47551) results in a mixture of ortho and para isomers. pbworks.com
Sandmeyer Reaction: A more regioselective method for introducing bromine involves the decomposition of an aryl diazonium salt in the presence of a copper(I) bromide (CuBr) catalyst. masterorganicchemistry.com This reaction is particularly useful for synthesizing highly substituted aromatic halides because the position of the incoming bromine atom is predetermined by the location of the amino group on the precursor aniline (B41778). mdpi.comgoogle.com For example, starting from 2-nitro-4-iodoaniline, treatment with sulfuric acid and sodium nitrite (B80452) forms a diazonium salt, which then reacts with cuprous bromide to yield 1-bromo-2-iodo-4-nitrobenzene. smolecule.com A similar strategy can be envisioned for the target molecule.
Similar to bromination, iodination can be performed through direct electrophilic substitution or via diazonium intermediates.
Direct Iodination: This can be accomplished by reacting an aromatic ring with iodine (I₂) in the presence of an oxidizing agent. vaia.comacs.org
From Diazonium Salts: This is a widely used and efficient method. An aromatic amine is first converted to a diazonium salt, which is then treated with a solution of potassium iodide (KI). doubtnut.comstackexchange.comtcd.ie Unlike the Sandmeyer reaction for bromination or chlorination, a copper catalyst is generally not required for iodination, as the iodide ion is a sufficiently strong nucleophile to react directly with the diazonium salt. acs.orgstackexchange.com This method is employed in the synthesis of precursors like 4-chloro-1-iodo-2-nitrobenzene (B1580762) from 4-chloro-2-nitroaniline. nih.gov The synthesis of 4-iodo-2-nitroaniline, a potential precursor, can be achieved through this route. rsc.org
The introduction of a nitro group (–NO₂) is a fundamental electrophilic aromatic substitution reaction.
Mixed Acid Nitration: The most common method for nitration involves using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). doubtnut.compbworks.comvaia.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). pbworks.com When nitrating a substituted benzene, the position of the incoming nitro group is directed by the existing substituents. Halogens are ortho-, para-directing groups. pbworks.com Therefore, the nitration of a precursor like 4-bromoiodobenzene would be expected to yield a mixture of isomers, primarily this compound and 2-bromo-5-iodo-1-nitrobenzene.
Alternative Nitrating Agents: Other reagents like urea (B33335) nitrate (B79036) in concentrated sulfuric acid can be used and may offer improved regioselectivity for certain substrates. researchgate.net
The transformation of an aromatic amino group into a diazonium salt is a cornerstone of synthetic aromatic chemistry, providing access to a wide range of functionalities that are otherwise difficult to introduce. masterorganicchemistry.comvaia.com The process, known as diazotization, involves treating an aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl or H₂SO₄ at low temperatures (0–10 °C). masterorganicchemistry.comtcd.ienih.gov
The resulting diazonium group (–N₂⁺) is an excellent leaving group (as N₂ gas) and can be substituted by various nucleophiles. masterorganicchemistry.com This versatility is central to the synthesis of this compound. By starting with a specifically substituted aniline, such as 4-iodo-2-nitroaniline, the amino group can be precisely replaced by a bromine atom via the Sandmeyer reaction (using CuBr) or an iodine atom using KI. mdpi.comgoogle.comacs.org This strategy locks in the regiochemistry, avoiding the formation of unwanted isomers that can occur with direct electrophilic substitution reactions. doubtnut.com
Nitration Protocols
Regioselective Synthesis and Isomer Control
Achieving the specific 1,2,4-substitution pattern of this compound requires stringent control over the reaction sequence, a concept known as regioselectivity. The choice of starting material and the order of functional group introduction are critical. libretexts.orglibretexts.org
For example, if one were to start with 4-bromoiodobenzene and perform nitration, the ortho-, para-directing nature of both halogens would lead to nitration at the positions ortho to each halogen, resulting in a mixture of isomers. pbworks.com
A more effective strategy for ensuring isomer control is to utilize a pathway involving a diazonium salt. The synthesis of this compound can be achieved with high regioselectivity by starting with 4-iodo-2-nitroaniline. In this precursor, the relative positions of the iodo and nitro groups are already fixed. The subsequent diazotization of the amino group and its replacement with bromine via a Sandmeyer reaction ensures that the bromine is introduced specifically at the desired position, yielding the target molecule without significant formation of other isomers. smolecule.com This approach highlights how a pre-defined substitution pattern on a starting material can be used to direct subsequent reactions to a single, desired outcome. researchgate.net
Green Chemistry Approaches in Halogenated Aromatic Synthesis
Traditional halogenation reactions often use hazardous reagents like elemental bromine and chlorine and volatile organic solvents. rsc.orgacs.org In response, green chemistry principles have driven the development of more environmentally benign alternatives for the synthesis of halogenated aromatics.
Key green chemistry strategies include:
Safer Halogen Sources: Replacing hazardous elemental halogens with safer, easier-to-handle halide salts, such as sodium bromide (NaBr) or potassium bromide (KBr). rsc.orgdigitellinc.com
Clean Oxidants: Using clean oxidants like hydrogen peroxide (H₂O₂) to facilitate the halogenation process. rsc.org When H₂O₂ is used, the only byproduct is water, which is environmentally harmless. scholaris.ca This approach has been successfully used for the bromination of various aromatic compounds. cdnsciencepub.com
Solvent-Free Conditions: Performing reactions without a solvent or in greener solvents like water or ethanol (B145695) minimizes waste and environmental impact. scholaris.cacdnsciencepub.com Solvent-free methods, such as grinding solid reagents together, have been developed for the synthesis of aryl iodides. kashanu.ac.ir
Catalytic Systems: The use of reusable catalysts, such as nano-silica supported periodic acid for iodination, can improve efficiency and reduce waste. kashanu.ac.ir
Table 2: Comparison of Traditional vs. Green Bromination Methods
| Feature | Traditional Method (e.g., Br₂/FeBr₃) | Green Method (e.g., HBr/H₂O₂) |
|---|---|---|
| Bromine Source | Elemental Bromine (Br₂) | Hydrobromic Acid (HBr) |
| Toxicity/Hazard | High (toxic, corrosive) | Lower |
| Oxidant | Not applicable (Lewis acid catalyst) | Hydrogen Peroxide (H₂O₂) |
| Byproduct | HBr, catalyst waste | Water (H₂O) |
| Solvent | Often chlorinated solvents | Water, ethanol, or solvent-free |
These greener approaches offer safer and more sustainable pathways for producing halogenated compounds, reducing the environmental footprint of chemical synthesis. digitellinc.com
Large-Scale Synthesis Considerations for Industrial and Academic Applications
Transitioning the synthesis of this compound from laboratory benchtop to industrial or large-scale academic production requires addressing several key challenges. While specific large-scale synthesis procedures for this exact compound are proprietary, general principles of chemical process scale-up for related nitroaromatic compounds provide a clear framework for the necessary considerations.
The primary goal in large-scale synthesis is to ensure consistent product quality, high yield, and operational safety while maintaining economic viability. Industrial-scale production often involves reactors with capacities ranging from 3,000 to 10,000 liters, capable of handling hazardous processes like nitration and chlorination. echemi.com
Key considerations include:
Reaction Kinetics and Thermodynamics: The nitration step, a classic electrophilic aromatic substitution, is highly exothermic. Effective heat management is critical on a large scale to prevent runaway reactions and the formation of undesired byproducts. This involves the use of jacketed reactors with precise temperature control.
Reagent and Solvent Selection: The choice of reagents and solvents must be re-evaluated for cost, safety, environmental impact, and ease of handling at scale. For instance, while a specific solvent might be effective in the lab, its flammability, toxicity, or cost might prohibit its use in a multi-ton synthesis.
Process Safety: Handling large quantities of nitrating agents (like nitric and sulfuric acids) and halogenated compounds requires stringent safety protocols and specialized equipment to manage potential hazards such as corrosion and toxic fumes. smolecule.com
Downstream Processing and Purification: Purification methods must be scalable and efficient. While laboratory syntheses may rely on column chromatography, industrial processes favor methods like crystallization, distillation, or liquid-liquid extraction to isolate the final product in high purity. For example, after a reaction, the product might be isolated by crystallization from a suitable solvent like ethanol or hexane, a technique that is readily scalable. orgsyn.org
Catalyst Efficiency and Recovery: In syntheses involving catalysts, such as potential cross-coupling reactions to produce derivatives, catalyst loading, cost, and recovery are paramount. researchgate.net For industrial applications, minimizing the amount of catalyst (e.g., palladium) is crucial for cost-effectiveness. researchgate.net Efficient methods for removing catalyst residues from the final product are also essential, particularly for pharmaceutical intermediates. researchgate.net
The following table outlines the typical differences between laboratory and industrial synthesis paradigms for a compound like this compound.
Table 1: Comparison of Laboratory vs. Industrial Synthesis Parameters
| Parameter | Laboratory Scale | Large-Scale / Industrial |
|---|---|---|
| Batch Size | Milligrams to grams | Kilograms to tons |
| Reactor Type | Round-bottom flasks | Glass-lined or stainless steel jacketed reactors (e.g., 500L - 10,000L) echemi.com |
| Temperature Control | Heating mantles, ice baths | Automated reactor jackets with heating/cooling fluids |
| Reagent Addition | Manual (e.g., dropping funnel) | Metered pumping systems for controlled addition |
| Purification Method | Flash column chromatography | Crystallization, distillation, extraction orgsyn.org |
| Process Control | Manual monitoring | Automated sensors and process control systems |
| Safety Focus | Personal protective equipment | Engineered controls, containment, rupture discs, emergency vents |
Retrosynthetic Analysis for Complex Derivative Construction
Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex molecules by deconstructing the target molecule into simpler, commercially available precursors. This compound is an ideal starting scaffold for such analysis due to its orthogonally reactive functional groups. aaronchem.com The C-I and C-Br bonds can be selectively functionalized, typically through palladium-catalyzed cross-coupling reactions, while the nitro group can be reduced to an amine to enable a host of further transformations.
The general order of reactivity for halogens in many cross-coupling reactions is I > Br > Cl > F. This differential reactivity is the cornerstone of synthetic strategies using this scaffold, allowing for sequential, site-selective modifications. For instance, the more reactive C-I bond can be addressed first, leaving the C-Br bond intact for a subsequent, different coupling reaction.
Key Disconnection Strategies:
C-C Bond Formation: The iodo and bromo substituents are excellent handles for forming new carbon-carbon bonds via reactions like Suzuki, Stille, Sonogashira, or Heck couplings. A retrosynthetic disconnection of an aryl-aryl bond in a target molecule would lead back to this compound and a suitable organometallic partner (e.g., a boronic acid for a Suzuki reaction).
C-N Bond Formation: The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. A disconnection of an arylamine bond could trace back to the halo-aromatic scaffold and an amine.
C-O Bond Formation: Similarly, ether linkages can be formed through reactions like the Buchwald-Hartwig etherification or Ullmann condensation, disconnecting a target biaryl ether to the scaffold and an alcohol.
Nitro Group Transformation: The nitro group can be reduced to an aniline derivative. This opens up a vast number of subsequent reactions, including diazotization (to introduce other functional groups), acylation (to form amides), or reductive amination.
The following table details potential retrosynthetic disconnections for derivatives built from the this compound core.
Table 2: Retrosynthetic Disconnections for this compound Derivatives
| Target Bond to Form | Synthetic Reaction (Forward Sense) | Reactive Site on Scaffold | Example Reagent/Catalyst |
|---|---|---|---|
| Aryl-Aryl | Suzuki Coupling | C-I or C-Br | Arylboronic acid / Pd(PPh₃)₄, K₂CO₃ |
| Aryl-Alkyne | Sonogashira Coupling | C-I or C-Br | Terminal alkyne / PdCl₂(PPh₃)₂, CuI |
| Aryl-Amine | Buchwald-Hartwig Amination | C-I or C-Br | Primary/Secondary Amine / Pd₂(dba)₃, BINAP, NaOt-Bu |
| Aryl-Ether | Buchwald-Hartwig Etherification | C-I or C-Br | Alcohol or Phenol (B47542) / Pd catalyst, suitable ligand |
| Aryl-Amide | Amide formation (post-reduction) | Nitro group (reduced to -NH₂) | Acyl chloride or Carboxylic acid |
This strategic approach, leveraging the predictable reactivity of each functional group, allows chemists to construct a diverse library of complex molecules from a single, versatile starting material. aaronchem.com
Mechanistic Investigations of Reactions Involving 1 Bromo 4 Iodo 2 Nitrobenzene
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for nitro-substituted aryl halides. The mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the elimination of a leaving group. mdpi.com The presence of a strong electron-withdrawing group, such as the nitro group (-NO₂), is crucial as it stabilizes the negatively charged intermediate, thereby facilitating the reaction. stackexchange.com
For 1-bromo-4-iodo-2-nitrobenzene, the nitro group is positioned ortho to the bromine atom and meta to the iodine atom. This arrangement significantly influences the regioselectivity of nucleophilic attack. The addition of a nucleophile is the rate-limiting step, and its rate is enhanced when the negative charge of the intermediate can be delocalized onto the electron-withdrawing substituent. mdpi.com This condition is met for substituents at the ortho and para positions relative to the nitro group. Consequently, the carbon atom bonded to the bromine is highly activated towards nucleophilic attack, whereas the carbon bonded to the iodine is less so.
Role of the Bromo Group
In the context of nucleophilic aromatic substitution on this compound, the bromo group primarily functions as a leaving group. Its departure is facilitated by the strong electron-withdrawing effect of the adjacent nitro group. When a nucleophile attacks the carbon at position 1, the resulting negative charge in the Meisenheimer intermediate is effectively stabilized through resonance, with delocalization extending onto the nitro group. stackexchange.com This stabilization lowers the activation energy for the formation of the intermediate, making the C1 position the preferred site of attack. In contrast, an attack at the C4 position would place the negative charge meta to the nitro group, offering less resonance stabilization and thus making the substitution of the iodo group kinetically less favorable under SNAr conditions. stackexchange.com
Table 1: Influence of Nitro Group Position on Nucleophilic Substitution Reactivity
| Substituent Position Relative to Leaving Group | Effect on Intermediate Stability | Reactivity | Rationale |
|---|---|---|---|
| Ortho | High Stabilization | High | Negative charge is delocalized onto the nitro group through resonance. |
| Para | High Stabilization | High | Negative charge is delocalized onto the nitro group through resonance. stackexchange.com |
| Meta | Low Stabilization | Low | Resonance delocalization onto the nitro group is not possible; stabilization occurs only through inductive effects. stackexchange.com |
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on the this compound ring is significantly more challenging than on benzene (B151609) itself. This is because all three substituents are deactivating, meaning they withdraw electron density from the benzene ring, making it less attractive to an incoming electrophile. libretexts.orgsavemyexams.com The nitro group is a powerful deactivator due to both strong inductive and resonance effects. youtube.com The halogen atoms are also deactivating due to their electron-withdrawing inductive effect, which outweighs their electron-donating resonance effect. libretexts.org
Directing Effects of Halogen and Nitro Groups
The regiochemical outcome of an electrophilic substitution reaction is determined by the directing effects of the existing substituents. These effects are classified based on where they direct the incoming electrophile and whether they activate or deactivate the ring.
Nitro Group (-NO₂): A strong deactivating group that directs incoming electrophiles to the meta position. youtube.comlibretexts.org
Bromo (-Br) and Iodo (-I) Groups: Deactivating groups that direct incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org
In this compound, these directing effects are in opposition. The nitro group at C2 directs incoming electrophiles to C5. The bromo group at C1 directs to C6 (its para position, C4, is blocked). The iodo group at C4 directs to C3 and C5. The position of substitution will be the one that is least deactivated. Position 5 is meta to the bromo group and ortho to the iodo group, but it is also meta to the strongly deactivating nitro group. Position 3 is ortho to the iodo group and meta to both the bromo and nitro groups. Therefore, substitution is most likely to occur at the positions that are meta to the nitro group (C3 and C5), with the final outcome influenced by the combined steric and electronic effects.
Table 2: Summary of Substituent Directing Effects
| Substituent Group | Reactivity Effect | Directing Effect | Governing Principle |
|---|---|---|---|
| -NO₂ | Strongly Deactivating | Meta | Strong inductive and resonance withdrawal. youtube.com |
| -Br | Deactivating | Ortho, Para | Dominant inductive withdrawal but resonance donation stabilizes ortho/para intermediates. libretexts.org |
| -I | Deactivating | Ortho, Para | Dominant inductive withdrawal but resonance donation stabilizes ortho/para intermediates. libretexts.org |
Transition Metal-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. The presence of two different halogens allows for selective or sequential couplings, as the reactivity of aryl halides in these reactions typically follows the order I > Br > Cl. libretexts.org This differential reactivity enables the iodine atom to be substituted selectively while leaving the bromine atom intact for a subsequent transformation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide. libretexts.org The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. This step is typically rate-determining, and its rate is dependent on the halogen (C-I > C-Br). libretexts.org For this compound, oxidative addition will occur preferentially at the more reactive carbon-iodine bond.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. This step requires a base to activate the organoboron species.
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Research on related substrates confirms that the C-I bond is significantly more reactive in Suzuki couplings, allowing for regioselective functionalization.
Stille Coupling
The Stille coupling involves the reaction of an organohalide with an organotin compound (organostannane), catalyzed by palladium. researchgate.net The mechanism is analogous to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination. polito.it
Similar to the Suzuki reaction, the Stille coupling exhibits a strong dependence on the nature of the halogen leaving group. Studies involving dihalogenated aromatic compounds, such as 1-bromo-2-iodoarenes, have demonstrated that the reaction occurs with high regioselectivity. The initial oxidative addition of the palladium catalyst takes place at the weaker and more reactive carbon-iodine bond, allowing for selective coupling at this position. rsc.org Subsequent modification at the carbon-bromine bond can then be achieved under different conditions or with a more reactive catalyst system. Research on the Stille coupling of 1-bromo-4-nitrobenzene (B128438) with organotin reagents has shown high efficiency, underscoring the utility of this reaction for modifying such scaffolds. researchgate.netsigmaaldrich.com
Table 3: Relative Reactivity in Palladium-Catalyzed Cross-Coupling
| Bond | Relative Reactivity | Reaction | Mechanistic Rationale |
|---|---|---|---|
| C-I | High | Suzuki-Miyaura, Stille | Lower bond dissociation energy allows for faster oxidative addition of Pd(0). libretexts.orgrsc.org |
| C-Br | Moderate | Suzuki-Miyaura, Stille | Higher bond dissociation energy compared to C-I, leading to slower oxidative addition. libretexts.orgrsc.org |
Heck Reaction
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, typically involves the coupling of an unsaturated halide with an alkene. rsc.org The generally accepted mechanism proceeds through several key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, migratory insertion of the alkene into the palladium-aryl bond, followed by β-hydride elimination to form the substituted alkene and subsequent reductive elimination to regenerate the catalyst. rsc.org
In the context of this compound, the significant difference in reactivity between the C-I and C-Br bonds is a critical factor. The C-I bond is weaker and more susceptible to oxidative addition to the palladium(0) center than the C-Br bond. This allows for regioselective Heck reactions, where the coupling occurs preferentially at the iodo-substituted position while leaving the bromo-substituent intact. wikipedia.org This selectivity is crucial for the synthesis of complex molecules where further functionalization at the bromine position is desired. For instance, studies have shown that aryl iodides react at room temperature, while aryl bromides often require heating, enabling selective coupling. wikipedia.org
Sonogashira Coupling (Copper-free)
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org While traditionally requiring both palladium and copper co-catalysts, copper-free versions have been developed. libretexts.org
In a copper-free Sonogashira coupling involving this compound, the reaction mechanism also exploits the higher reactivity of the C-I bond. libretexts.org The catalytic cycle begins with the oxidative addition of the aryl iodide to the Pd(0) complex. libretexts.orgwikidoc.org A key difference from the copper-co-catalyzed mechanism is how the alkyne is activated. In the absence of a copper(I) salt, the base used in the reaction is typically not strong enough to deprotonate the terminal alkyne directly. libretexts.orgwikidoc.org Instead, a π-alkyne-palladium complex forms, which increases the acidity of the alkyne's terminal proton, facilitating its deprotonation by the amine base to form a palladium acetylide intermediate. libretexts.org This is followed by reductive elimination to yield the arylalkyne product and regenerate the Pd(0) catalyst. libretexts.org Recent studies suggest a more complex mechanism involving a tandem Pd/Pd double catalytic cycle, where a second palladium complex facilitates the transmetalation step, a role typically played by copper. nih.gov
The selective reaction at the iodine-bearing carbon of this compound allows for the synthesis of 4-bromo-2-nitro-1-(alkynyl)benzenes, which can then undergo further coupling reactions at the bromine site. wikipedia.org
Mechanism of Palladium Catalysis in C-C and C-Heteroatom Bond Formation
Palladium catalysis is fundamental to many cross-coupling reactions that form carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The general mechanism for these transformations, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, revolves around a catalytic cycle involving a palladium complex that cycles between Pd(0) and Pd(II) oxidation states. rsc.orgrsc.org
The catalytic cycle typically initiates with the oxidative addition of an aryl halide (like this compound) to a Pd(0) species. This step involves the cleavage of the carbon-halogen bond and the formation of a new Pd(II)-aryl complex. rsc.orgrsc.org Due to the bond strength difference (C-I < C-Br), this compound will preferentially undergo oxidative addition at the C-I bond. wikipedia.org
The subsequent step depends on the specific coupling reaction:
In C-C coupling reactions like the Suzuki or Heck reaction, this is followed by transmetalation (in the case of Suzuki, where an organoboron species transfers its organic group to the palladium) or migratory insertion (in the case of the Heck reaction, where an alkene inserts into the Pd-C bond). rsc.orgmasterorganicchemistry.com
In C-Heteroatom coupling reactions , such as the Buchwald-Hartwig amination, the aryl-palladium(II) complex reacts with an amine. rsc.org
The final step in the cycle is reductive elimination , where the newly formed C-C or C-X bond is created, and the product is released from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. rsc.orgrsc.org The presence of ligands, typically phosphines, is crucial for stabilizing the palladium complexes and modulating their reactivity throughout the cycle. researchgate.net
Radical Anion Chemistry and Electrochemical Reduction
The electrochemical behavior of this compound is dominated by the presence of the electron-withdrawing nitro group, which facilitates the formation of radical anions upon reduction.
Behavior in Room Temperature Ionic Liquids
Studies using cyclic voltammetry in room temperature ionic liquids (RTILs), such as N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([C4mPyrr][NTf2]), have revealed interesting reactivity for the radical anion of similar compounds like 1-bromo-4-nitrobenzene. rsc.org In these solvents, the radical anion of 1-bromo-4-nitrobenzene is shown to be more reactive compared to its behavior in conventional aprotic solvents like acetonitrile (B52724) or DMF. rsc.org It undergoes a reaction via a DISP-type mechanism, where the electrolysis consumes between one and two electrons per molecule, leading to the formation of the nitrobenzene (B124822) radical anion and a bromide ion. This suggests that the ionic liquid environment promotes the reactivity of the radical anion, likely by stabilizing the charged products formed during the reaction. rsc.org
Formation of Arylzinc Compounds
The electrochemical reduction of halo-nitroaromatics at a zinc electrode in an ionic liquid provides a direct route for the synthesis of arylzinc compounds. nih.govrsc.org For 1-bromo-4-nitrobenzene, studies have shown that the reduction at a zinc microelectrode in [C4mPyrr][NTf2] follows an EC (electron transfer followed by a chemical reaction) mechanism. nih.govrsc.org
The process begins with a one-electron reduction of the 1-bromo-4-nitrobenzene molecule to form its corresponding radical anion. nih.govrsc.org This radical anion is quasi-reversible and subsequently reacts with the zinc electrode to form an arylzinc species. nih.govrsc.orgrsc.org The formation of this organozinc intermediate has been confirmed by trapping it with carbon dioxide, which reacts with the arylzinc compound. nih.govrsc.org This method represents a promising and facile "green chemistry" approach for creating functionalized arylzinc reagents, which are valuable intermediates in organic synthesis. nih.gov
Decarboxylative Halogenation Reactions
Decarboxylative halogenation is a process where a carboxylic acid is converted into an aryl halide by replacing the carboxyl group with a halogen atom. nih.govacs.org This reaction is a valuable alternative to electrophilic aromatic halogenation, especially for synthesizing regioisomers that are not easily accessible through traditional methods. acs.org The mechanism often involves the formation of an aryl radical intermediate. nih.govprinceton.edu
While this section typically describes reactions that produce this compound, the principles can be understood from related transformations. For example, the Hunsdiecker reaction, a classic example, involves the reaction of a silver salt of a carboxylic acid with a halogen. nih.gov More modern methods utilize photocatalysis. For instance, a general method for the decarboxylative halogenation of (hetero)aryl carboxylic acids can use a copper catalyst and a suitable halogen source. princeton.edu The mechanism is proposed to proceed via a ligand-to-metal charge transfer, generating an aryl radical. This radical can then either undergo atom transfer to form bromo- or iodoarenes or be captured by the copper catalyst to eventually generate chloro- or fluoroarenes. princeton.edu
For example, a decarboxylative iodination can be achieved by treating an aromatic carboxylic acid with iodine in the presence of a silver(I) catalyst and an oxidant like potassium persulfate. mdpi.com The reaction is believed to proceed through an aryl radical generated from the decarboxylation, which then abstracts an iodine atom. mdpi.com Similarly, decarboxylative bromination can be performed using a bromine source like N-bromosuccinimide (NBS). mdpi.com
Intramolecular Rearrangements and Cyclization Reactions (e.g., Baeyer–Mills reactions)
The multifunctional nature of this compound, featuring two different halogen atoms and a nitro group on an aromatic ring, makes it a versatile precursor for the synthesis of complex heterocyclic structures through intramolecular cyclization and rearrangement reactions. Mechanistic studies in this area often focus on leveraging the distinct reactivity of the iodo, bromo, and nitro functionalities to achieve controlled, regioselective transformations.
Intramolecular Cyclization via Palladium-Catalyzed Cross-Coupling
One of the most powerful strategies for forming heterocyclic systems from precursors like this compound involves intramolecular cyclization facilitated by palladium-catalyzed cross-coupling reactions. The differential reactivity of the C–I and C–Br bonds is key to these syntheses. The C–I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C–Br bond, allowing for selective initial functionalization at the iodine-bearing carbon.
A general mechanistic pathway involves an initial intermolecular C–N cross-coupling reaction between this compound and a suitable primary amine. This reaction is selectively directed to the more reactive C–I bond. The resulting intermediate, a 2-bromo-5-nitro-N-substituted aniline (B41778), can then undergo a second, intramolecular C–N coupling reaction to form a new heterocyclic ring.
For example, Jørgensen and co-workers have demonstrated similar sequences using functionalized 1-bromo-2-iodobenzene (B155775) derivatives to synthesize phenothiazines. acs.org Applying this logic, a reaction with allylamine (B125299) could proceed via an initial N-arylation at the C-I position, followed by an intramolecular Heck cyclization to construct indole (B1671886) scaffolds. acs.org The strongly electron-withdrawing nitro group in this compound would significantly influence the electronic properties of the aromatic ring and the reactivity of the palladium intermediates throughout the catalytic cycle.
Electrophilic Intramolecular Cyclization
Derivatives of this compound can be designed to undergo electrophilic intramolecular cyclization. This is often seen in substrates where a nucleophilic portion of the molecule can attack an activated, unsaturated moiety. Research on related nitrobenzene compounds shows that N-alkyne-substituted derivatives are excellent precursors for such transformations. beilstein-journals.org For instance, a derivative of this compound could first be subjected to a Sonogashira coupling, selectively replacing the iodine with an alkynyl group. The resulting N-alkyne-substituted aniline derivative, after reduction of the nitro group, could then be cyclized.
Alternatively, studies on pyrrole (B145914) derivatives have shown that an alkyne function can be activated by an electrophile like iodine (I₂), triggering cyclization. beilstein-journals.org The reaction commences with the π-activation of the triple bond by the electrophile, forming a vinyl cation intermediate. This is followed by an intramolecular nucleophilic attack from a suitably positioned heteroatom (like oxygen or nitrogen) to form the heterocyclic ring. A 6-endo-dig cyclization is often observed in these cases. beilstein-journals.org
| Reactant | Reagent | Conditions | Product | Yield | Cyclization Mode |
|---|---|---|---|---|---|
| Methyl 1-[(4-nitrophenyl)ethynyl]-1H-pyrrole-2-carboxylate | I₂ | Dichloromethane | 4-Iodo-3-(4-nitrophenyl)-1H-pyrrolo[2,1-c] beilstein-journals.orgbrainly.comoxazin-1-one | 76% | 6-endo-dig |
| Methyl 1-(phenylethynyl)-1H-pyrrole-2-carboxylate | I₂ | Dichloromethane | 4-Iodo-3-phenyl-1H-pyrrolo[2,1-c] beilstein-journals.orgbrainly.comoxazin-1-one | 79% | 6-endo-dig |
| Methyl 1-(butylethynyl)-1H-pyrrole-2-carboxylate | I₂ | Dichloromethane | 3-Butyl-4-iodo-1H-pyrrolo[2,1-c] beilstein-journals.orgbrainly.comoxazin-1-one | 78% | 6-endo-dig |
The Baeyer–Mills Reaction
The Baeyer–Mills reaction is a classic method for synthesizing azobenzenes through the acid-catalyzed condensation of an aniline with a nitrosobenzene (B162901) derivative. beilstein-journals.org To be utilized in this reaction, this compound would first need to be transformed into either the corresponding aniline (4-bromo-1-iodo-2-aminobenzene) via reduction of the nitro group, or into 1-bromo-4-iodo-2-nitrosobenzene.
The established mechanism involves the nucleophilic attack of the aniline on the protonated nitrosobenzene. beilstein-journals.org This is followed by a series of proton transfer and dehydration steps to yield the final azobenzene (B91143) product. The electronic nature of both coupling partners is critical to the reaction's success. The reaction is generally most efficient when an electron-rich aniline is paired with an electron-poor nitrosobenzene. beilstein-journals.org
Computational and experimental studies have shown that the oxidation potential of the aniline component is a key predictor of reactivity and yield. rsc.org Anilines that are too electron-rich have a high propensity to reduce the nitrosobenzene partner, leading to the formation of azoxybenzene (B3421426) as a major side-product and diminishing the yield of the desired azobenzene. rsc.org The aniline derived from this compound would be relatively electron-poor due to the presence of two deactivating halogen substituents, which would influence its reactivity in a potential Baeyer-Mills coupling.
| Amine Reactant | Calculated Oxidation Potential (Eox) | Azobenzene Yield (%) | Azoxybenzene Yield (%) |
|---|---|---|---|
| 5-Aminoindole | 0.70 V | 6% | 42% |
| N-Boc-5-aminoindole | 0.89 V | 58% | 18% |
| N-Ac-5-aminoindole | 0.99 V | 72% | 17% |
| N-Ts-5-aminoindole | 1.01 V | 63% | 10% |
The data in Table 2 illustrates that modulating the electronic properties of the amine (in this case, by N-protection of 5-aminoindole) to increase its oxidation potential leads to a significant improvement in the yield of the desired azobenzene and suppresses the formation of the azoxybenzene side-product. rsc.org This principle would directly apply to mechanistic considerations for a Baeyer-Mills reaction involving derivatives of this compound.
Advanced Spectroscopic and Structural Characterization in Research
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of a related compound, 1-bromo-4-nitrobenzene (B128438), shows characteristic absorption bands. chemicalbook.com For nitroaromatic compounds, strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are typically observed in the regions of 1570–1500 cm⁻¹ and 1370–1300 cm⁻¹, respectively. researchgate.net The carbon-bromine (C-Br) and carbon-iodine (C-I) stretching vibrations are expected at lower frequencies.
To gain a more profound understanding of the vibrational modes, theoretical calculations, such as Density Functional Theory (DFT), are employed. irjet.netresearchgate.net Anharmonic vibrational analysis using DFT can predict the vibrational frequencies with high accuracy, aiding in the assignment of the experimental IR and Raman spectra. researchgate.net These calculations can also provide insights into the effects of the substituents on the vibrational modes of the benzene (B151609) ring and the nitro group. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of 1-Bromo-4-iodo-2-nitrobenzene, the molecular ion peak (M⁺) would confirm the compound's molecular weight of approximately 327.9 g/mol . The presence of bromine is indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M⁺+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The presence of iodine is confirmed by a single peak for its stable isotope, ¹²⁷I. Fragmentation patterns in the mass spectrum can provide further structural information.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass. The theoretical exact mass of this compound is calculated from the most abundant isotopes of its constituent atoms (¹H, ¹²C, ¹⁴N, ¹⁶O, ⁷⁹Br, and ¹²⁷I).
While specific experimental HRMS fragmentation data for this compound is not widely published, analysis of related halogenated nitroaromatics allows for the prediction of its likely fragmentation patterns. acs.org Common fragmentation pathways would involve the loss of the nitro group (NO₂) or parts of it (e.g., NO), followed by the sequential loss of the halogen atoms (bromine and iodine). The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic M+2 isotopic pattern for bromine-containing fragments, which is a key signature in mass spectra.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₃BrINO₂ | nih.gov |
| Molecular Weight (Nominal) | 328 g/mol | nih.gov |
| Monoisotopic Mass (Exact) | 326.83919 Da | nih.gov |
X-ray Crystallography and Solid-State Structure Elucidation
As of now, a complete single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible crystallographic databases. However, the solid-state structure can be inferred with high confidence by examining the crystal structures of closely related compounds, such as other halogenated nitrobenzenes. iucr.orgiucr.orgresearchgate.net These studies provide a framework for understanding the molecular geometry and packing in the crystalline state. For this class of compounds, typical data collection is performed at low temperatures (e.g., 100 K) using molybdenum X-ray sources (Mo-Kα radiation) to minimize thermal vibrations and obtain high-quality data.
| Parameter | Expected Value/System | Source Analogue |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | 1,3-dibromo-2-iodo-5-nitrobenzene iucr.org |
| Space Group | P2₁/c or similar centrosymmetric group | 1-bromo-4-iodo-benzene nist.gov |
| Z (Molecules per unit cell) | 2 or 4 | 1,3-dibromo-2-iodo-5-nitrobenzene iucr.org |
Analysis of Nitro Group Disorder
In the crystal structures of many nitrobenzene derivatives, the nitro group is often twisted out of the plane of the benzene ring. researchgate.netiucr.org This deviation, measured by the dihedral angle between the plane of the nitro group and the plane of the ring, is a consequence of steric hindrance from adjacent substituents. In this compound, the bulky iodine atom at position 1 would exert significant steric pressure on the ortho-nitro group at position 2.
In a related compound, 2,6-diiodo-4-nitrotoluene, the nitro group is inclined to the benzene ring by 16.72°. iucr.org In another analogue, 2,4-dichloro-1-iodo-6-nitrobenzene, the steric strain is so significant that the dihedral angle is forced to 90°. researchgate.net For this compound, a notable but not extreme dihedral angle would be expected, representing a balance between the electronic preference for planarity (favoring conjugation) and the steric repulsion between the iodine and nitro groups. This twisting can sometimes lead to positional disorder in the crystal lattice, where the nitro group may occupy multiple orientations statistically.
Intermolecular Interactions in Crystal Packing
The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. For this compound, halogen bonding is expected to be a dominant structure-directing force. iucr.orgmdpi.com Halogen bonds are highly directional interactions between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as the oxygen atoms of the nitro group.
Studies on analogous compounds have revealed several key interaction types:
I···O Interactions : The iodine atom can act as a halogen bond donor, forming contacts with the oxygen atoms of the nitro group on neighboring molecules. In 2,4-dichloro-1-iodo-6-nitrobenzene, I···O contacts of 3.387 Å are observed. researchgate.net
Anomalous Halogen Bonds : In structures containing both bromine and iodine, uncommon Brδ+···Iδ− polarized halogen bonds have been observed where the more electronegative bromine atom acts as the donor. iucr.orgresearchgate.net This type of interaction could be present in the crystal packing of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The UV-Vis spectrum of this compound is characterized by absorptions arising from electronic transitions within the molecule. The nitro group and the halogen substituents significantly influence the energies of these transitions. The spectrum is expected to show strong absorptions corresponding to π→π* transitions, which involve the promotion of electrons from π bonding orbitals to π* antibonding orbitals of the aromatic system. pharmacyconcepts.in A weaker absorption, corresponding to the n→π* transition of the nitro group, is also anticipated. pharmacyconcepts.in This transition involves the excitation of a non-bonding electron from an oxygen atom to a π* antibonding orbital.
While a specific spectrum for this compound is not available, data from related iodonitrobenzenes in ethanol (B145695) show characteristic absorption bands that provide a reliable reference. smf.mx
| Transition Type | Typical λmax (nm) | Description | Reference |
|---|---|---|---|
| π→π | ~250-270 nm | High-intensity transition involving the aromatic ring and substituents. | smf.mx |
| n→π | ~300-340 nm | Lower-intensity transition localized on the NO₂ group. | smf.mx |
Theoretical Simulations using Polarizable Continuum Model (PCM)
To complement experimental UV-Vis data and provide a deeper understanding of electronic transitions, theoretical calculations are often employed. The Polarizable Continuum Model (PCM) is a computational method used to simulate the effect of a solvent on the electronic structure and spectra of a molecule. wikipedia.org This approach models the solvent as a continuous medium with a specific dielectric constant, which is a computationally efficient way to account for bulk solvent effects on solute properties. wikipedia.orgresearchgate.net
Theoretical spectra are typically simulated using Time-Dependent Density Functional Theory (TD-DFT) combined with the PCM. smf.mx This methodology allows for the calculation of excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands in the UV-Vis spectrum. By performing these calculations, researchers can assign specific absorption bands to individual electronic transitions, such as π→π* or n→π*, and analyze how the solvent environment influences their energies. smf.mxresearchgate.net This combined experimental and theoretical approach is invaluable for accurately interpreting the electronic properties of complex molecules like this compound.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems. It is widely employed for its balance of accuracy and computational cost, making it suitable for analyzing complex organic molecules. For substituted nitrobenzenes, DFT has been used to calculate a range of properties, providing insights that complement experimental data. researchgate.netnsf.gov
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For aromatic compounds like 1-Bromo-4-iodo-2-nitrobenzene, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. irjet.net
The optimization process finds the minimum energy conformation of the molecule. In the case of this compound, the planarity of the benzene (B151609) ring is a key feature, although the bulky iodo and nitro groups can cause minor distortions. The precise bond lengths and angles determined by these calculations are fundamental for understanding the steric and electronic effects of the substituents. For instance, the C-N bond of the nitro group and the C-Br and C-I bonds will have characteristic lengths influenced by their interaction with the aromatic system.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (aromatic) | 1.39 - 1.41 | - | - |
| C-H | ~1.08 | - | - |
| C-Br | ~1.90 | - | - |
| C-I | ~2.10 | - | - |
| C-N | ~1.47 | - | - |
| N-O | ~1.22 | - | - |
| C-C-C (ring) | - | 118 - 122 | - |
| C-C-N | - | ~119 | - |
| O-N-O | - | ~124 | - |
| C-C-N-O | - | - | ~0 or ~180 |
Electronic Spectra Simulation
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to simulate electronic absorption spectra (like UV-Vis spectra). worldscientific.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. worldscientific.com These calculations help in interpreting experimental spectra and understanding the electronic transitions involved, which are typically π → π* and n → π* transitions in aromatic nitro compounds.
Natural Bonding Orbital (NBO) analysis is a computational technique used to study charge distribution, intramolecular interactions, and the nature of chemical bonds. researchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding/antibonding orbitals.
For this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the halogen and oxygen atoms into the antibonding orbitals of the benzene ring. This charge transfer, known as hyperconjugation, contributes to the stability of the molecule. The analysis provides a detailed picture of the electronic interactions that govern the molecule's structure and reactivity. Studies on related nitroaromatic compounds have used NBO analysis to understand the influence of substituents on the electronic properties of the system. scispace.comtesisenred.net
Table 2: Example NBO Analysis Data for Intramolecular Interactions Note: This is a representative table illustrating the type of data obtained from an NBO analysis for a substituted nitrobenzene (B124822). Specific values for this compound would require a dedicated computational study.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) O(nitro) | π(C-C) | High |
| LP(1) Br | π(C-C) | Moderate |
| LP(1) I | π(C-C) | Moderate |
| π(C-C) | π(C-C) | Very High (Resonance) |
HOMO-LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. irjet.netresearchgate.net
A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In this compound, the electron-withdrawing nitro group and the halogens are expected to lower the energies of both the HOMO and LUMO, and the HOMO-LUMO gap will influence its electrophilic and nucleophilic behavior.
Table 3: Frontier Orbital Properties (Illustrative) Note: The values in this table are illustrative for a typical dihalonitrobenzene and are not specific to this compound.
| Property | Value (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -2.0 to -3.0 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. nsf.gov It is used to predict sites for electrophilic and nucleophilic attack. The MEP map uses a color scale where red indicates regions of high electron density (negative potential), suitable for electrophilic attack, and blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack.
For this compound, the MEP map would likely show a high negative potential around the oxygen atoms of the nitro group, making them sites for interaction with electrophiles or for hydrogen bonding. nsf.gov The regions around the hydrogen atoms of the benzene ring would be relatively positive. A region of positive potential, known as a sigma-hole, is also expected on the outer side of the halogen atoms (bromine and iodine), which can lead to halogen bonding interactions. nsf.gov
Quantum Chemical Descriptors and Reactivity Prediction
From the energies of the HOMO and LUMO, several quantum chemical descriptors can be calculated to predict the global reactivity of a molecule. These descriptors provide a quantitative measure of different aspects of chemical reactivity. researchgate.netnih.gov
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -E_HOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -E_LUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / (2η)).
These descriptors are valuable in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, which aim to correlate the chemical structure with biological activity or physical properties. researchgate.netnih.govresearchgate.net For nitroaromatic compounds, these models can be used to predict properties like toxicity or thermal stability. researchgate.netnih.gov
Reaction Mechanism Modeling and Transition State Analysis
Theoretical and computational chemistry provide powerful tools to elucidate the complex reaction mechanisms involving this compound. While specific computational studies exclusively focused on this molecule are not extensively documented in publicly available literature, a wealth of theoretical research on analogous halogenated nitroaromatic compounds allows for the construction of well-founded mechanistic models. These studies, primarily employing Density Functional Theory (DFT), offer insights into the transition states and reaction pathways for key transformations such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Mechanisms
The presence of a strong electron-withdrawing nitro group makes the aromatic ring of this compound highly susceptible to nucleophilic attack. Computational studies on similar halonitrobenzenes have been instrumental in detailing the mechanism of SNAr reactions. These investigations have explored whether the reaction proceeds through a classical two-step mechanism involving a stable Meisenheimer intermediate or a concerted, single-step (cSNAr) pathway.
The traditional SNAr mechanism involves two steps:
Nucleophilic Attack: A nucleophile adds to the carbon atom bearing a leaving group (halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step.
Leaving Group Departure: The leaving group is expelled, and the aromaticity of the ring is restored.
Computational studies have shown that the stability of the Meisenheimer intermediate and the nature of the leaving group are critical. For highly activated systems, such as those with multiple nitro groups, a distinct Meisenheimer intermediate is often observed. nih.gov However, for less activated systems or with certain nucleophiles, the reaction may proceed through a concerted mechanism where the C-nucleophile bond formation and C-leaving group bond cleavage occur simultaneously via a single transition state. nih.govspringernature.com
For this compound, nucleophilic attack can theoretically occur at the carbon bearing the bromine atom (C1) or the iodine atom (C4). The nitro group at C2 activates both positions. Theoretical calculations on related p-halonitrobenzenes can provide insight into the activation barriers for these processes. The choice of the reaction site often depends on the superior leaving group ability of iodide compared to bromide.
Calculated Activation Barriers for SNAr Reactions on Model Phenols
| Substrate | Calculated Activation Barrier (ΔG‡, kcal·mol−1) | Reference |
|---|---|---|
| 4-Nitrophenol | 20.8 | harvard.edu |
| Phenol (B47542) | 25.0 | harvard.edu |
This table presents DFT-calculated activation barriers for the deoxyfluorination of phenol derivatives, illustrating the activating effect of the nitro group. A lower activation barrier indicates a faster reaction, which is consistent with the electron-withdrawing nature of the nitro group stabilizing the transition state in a nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to the presence of two different halogen atoms. The general catalytic cycle for a Suzuki-Miyaura coupling involves three key steps, each of which has been extensively modeled using computational methods:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond. This is often the rate-determining step. Due to the weaker C-I bond compared to the C-Br bond, oxidative addition is expected to occur selectively at the C-I bond.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex.
Reductive Elimination: The two organic partners couple, forming a new C-C bond and regenerating the palladium(0) catalyst. numberanalytics.com
DFT studies on Suzuki-Miyaura reactions with substrates like bromobenzene (B47551) have provided detailed energy profiles for the entire catalytic cycle. These studies help in understanding the role of ligands, the base, and the solvent in facilitating the reaction. For instance, the transmetalation step, once thought to be straightforward, has been shown by computational models to be complex and potentially rate-limiting under certain conditions. nih.govwikipedia.org
Theoretical Energy Profile for Suzuki-Miyaura Coupling of Bromobenzene
| Step | Species | Relative Energy (kcal·mol−1) | Reference |
|---|---|---|---|
| Oxidative Addition | Transition State (TS1) | +16.2 | nih.gov |
| Intermediate (IN1) | -5.6 | nih.gov | |
| Transmetalation | Transition State (TS2) | +36.8 | nih.gov |
| Intermediate (IN2) | -22.3 | nih.gov | |
| Reductive Elimination | Transition State (TS3) | +11.8 | nih.gov |
This table shows the calculated relative energies for intermediates and transition states in the Suzuki-Miyaura cross-coupling of bromobenzene with phenylboronic acid, catalyzed by a Pd-zeolite, as determined by DFT calculations. nih.gov The data highlights that transmetalation is the rate-determining step in this specific system. The principles are applicable to the reactions of this compound, although the specific energy values will differ.
In the context of this compound, computational modeling would be invaluable for predicting the regioselectivity of sequential cross-coupling reactions. By calculating the activation barriers for oxidative addition at the C-I versus the C-Br bond, the selective functionalization of the C-I bond can be theoretically confirmed. Subsequent modeling of a second coupling at the C-Br bond would provide a complete theoretical picture of its utility in synthesizing complex, multi-substituted aromatic compounds.
Applications in Medicinal Chemistry and Pharmaceutical Research
Building Block for Bioactive Compounds
Halogenated nitroaromatic compounds, including structures analogous to 1-bromo-4-iodo-2-nitrobenzene, serve as crucial building blocks in the synthesis of more complex, biologically active molecules. smolecule.comtandfonline.com The reactivity of the carbon-halogen bonds allows for various cross-coupling reactions, while the nitro group can be reduced to an amine, providing a key functional handle for further derivatization. acs.org This versatility enables medicinal chemists to generate libraries of compounds for screening and development.
The incorporation of halogens into a drug candidate's structure is a widely used strategy to modulate its pharmacological profile. For the related compound 1-Bromo-4-Iodobenzene, the halogen atoms are known to influence the electronic properties of the molecule, which can be adjusted to enhance interactions with biological targets. tandfonline.com This fine-tuning is critical for designing drugs with better potency, higher selectivity towards the target receptor or enzyme, and improved bioavailability. tandfonline.com The dual halogenation in molecules like this compound can affect properties such as metabolic stability and solubility, which are crucial for a compound's therapeutic effectiveness. tandfonline.com Furthermore, the introduction of a nitro group can increase the potency of a parent molecule due to its strong electron-withdrawing properties. taylorandfrancis.com
The nitroaromatic scaffold is a key feature in a number of antimicrobial agents. These compounds often act as prodrugs that require bioreduction of the nitro group to exert their effect. taylorandfrancis.com Halogenated nitrobenzenes are investigated for their potential as antimicrobial agents, with some derivatives showing activity against various bacterial strains. smolecule.com For instance, indiacen B, a natural product with a complex structure derived from a nitrobenzene (B124822) precursor, exhibits potent activity against both Gram-positive and Gram-negative bacteria. Similarly, studies on cinnamate (B1238496) ester analogues have shown that nitroaromatic derivatives can possess significant antiprotozoal activity against parasites like L. donovani. universityofgalway.ie
Halogenated nitrobenzenes are frequently employed as precursors or key intermediates in the synthesis of potential anti-cancer and anti-inflammatory drugs. tandfonline.comsigmaaldrich.com The presence of halogens and a nitro group can enhance a molecule's interaction with cellular targets involved in cancer cell proliferation and survival.
Research into brominated nitrobenzene derivatives has shown they can induce cytotoxic effects in cancer cell lines through the induction of apoptosis. sigmaaldrich.com A series of 4-(ethylsulfonyl)-1-halogen-2-nitrobenzene analogs were synthesized and evaluated as potential radiosensitizers for cancer therapy. nih.gov The iodo-substituted analog, in particular, demonstrated significant growth inhibitory effects against human prostate (DU-145) and breast (MCF-7) cancer cell lines, proving more effective than the clinically used drug doxorubicin (B1662922) at the tested concentration. nih.gov
Table 1: In Vitro Anticancer Activity of a Halogenated Nitrobenzene Analog
| Compound | Cancer Cell Line | Concentration | Cell Viability (%) (Without Radiation) | Cell Viability (%) (With Radiation) |
|---|---|---|---|---|
| 3d (Iodosulfone analog) | MCF-7 (Breast) | 10 µM | 18% | 13% |
| 3d (Iodosulfone analog) | DU-145 (Prostate) | 10 µM | 15% | 20% |
| Doxorubicin | MCF-7 (Breast) | 10 µM | 87% | 94% |
| Doxorubicin | DU-145 (Prostate) | 10 µM | 60% | 75% |
Data sourced from a study on radiosensitizers, showing cell viability 3 days after radiation. nih.gov
In the context of anti-inflammatory agents, related compounds like 4-Bromo-1-fluoro-2-nitrobenzene are used as components in their synthesis. acs.org The indole (B1671886) nucleus, which can be synthesized from nitroaromatic precursors, is a well-known pharmacophore in molecules with anti-inflammatory properties.
The term "drug precursor" refers to chemicals that are used in the production of illicit drugs or, in a broader chemical and pharmaceutical context, as starting materials or intermediates for synthesizing active pharmaceutical ingredients (APIs). nih.gov Halogenated nitrobenzenes like this compound are valuable intermediates in pharmaceutical synthesis. smolecule.com Their utility stems from the differential reactivity of the substituents, allowing for sequential and site-selective modifications. For example, the iodine atom is more reactive than the bromine atom in certain cross-coupling reactions, enabling a stepwise construction of complex molecules. tandfonline.com The nitro group can be readily converted to an amino group, which is a key step in the synthesis of many pharmaceuticals. A notable example is the use of 1-bromo-2-nitrobenzene (B46134) derivatives in the regioselective synthesis of phenazines, a class of compounds with diverse biological activities, via Buchwald-Hartwig amination. acs.org
Anti-cancer and Anti-inflammatory Agents
Enzyme Inhibition Studies
The nitroaromatic scaffold is integral to the mechanism of various enzyme inhibitors. taylorandfrancis.com The strong electron-withdrawing nature of the nitro group can facilitate binding to enzyme active sites, leading to modulation of their activity. taylorandfrancis.com While specific enzyme inhibition studies on this compound are not extensively published, research on structurally related compounds highlights the potential of this chemical class.
Nitroaromatic compounds have been identified as potent inhibitors of several key enzymes:
Nitric Oxide Synthase (NOS): Certain 2-nitroaryl-substituted amino acid analogs have been discovered to be inhibitors of NOS, an enzyme implicated in conditions like stroke and inflammation. The inhibition was found to be competitive with the enzyme's natural substrate, L-arginine.
Glutathione Reductase (GR): This antioxidant enzyme is a target for antimalarial drugs. Nitroaromatic compounds have been reported as both strong and weak inhibitors of GR, suggesting their potential as leads for developing new antimalarial candidates. tandfonline.com
Thioredoxin Reductase (TrxR): In cancer research, certain heterocyclic compounds synthesized from halogenated nitroaromatics have been identified as reversible inhibitors of TrxR, an enzyme that is overexpressed in many cancer cells and contributes to tumor growth and drug resistance. sigmaaldrich.com
The ability of the nitro group to enhance the electrophilicity of the aromatic ring may facilitate nucleophilic attack by residues within an enzyme's active site. acs.org The halogen atoms can further modulate binding affinity and selectivity. acs.org
Structure-Activity Relationship (SAR) Studies of Halogenated Nitroaromatics
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For halogenated nitroaromatics, SAR and Quantitative Structure-Activity Relationship (QSAR) studies help to correlate specific structural features with toxicological or therapeutic effects. smolecule.com These studies have shown that the biological activity of nitrobenzenes is complex and can be influenced by multiple factors.
Key parameters often evaluated in the QSAR of halogenated nitrobenzenes include:
Hydrophobicity (log Kow): The logarithm of the 1-octanol/water partition coefficient, which measures a compound's lipophilicity and affects its ability to cross cell membranes.
Molecular Orbital Properties: These include the lowest unoccupied molecular orbital energy (Elumo) and maximum acceptor superdelocalizability (Amax), which relate to the compound's reactivity and ability to accept electrons.
A study on the toxicity of 42 different halogen-substituted nitrobenzenes against Tetrahymena pyriformis found a strong correlation between toxicity and these molecular descriptors. While no high-quality relationship was found with hydrophobicity or Elumo alone, a strong relationship was established with Amax. Two-parameter equations further improved the predictive power of the models.
Table 2: QSAR Equations for Nitrobenzene Toxicity
| Equation | No. of Compounds (n) | Correlation Coefficient (r²) |
|---|---|---|
| log (IGC50-1) = 16.4(Amax) − 4.64 | 42 | 0.847 |
| log (IGC50-1) = 0.206(log Kow) − 16.0(Amax) − 5.04 | 42 | 0.897 |
| log (IGC50-1) = 0.467(log Kow) − 1.60(Elumo) − 2.55 | 42 | 0.881 |
IGC50 is the 50% growth inhibitory concentration. Data sourced from Cronin et al. (1998).
These relationships demonstrate how the specific arrangement and nature of substituents (like halogens and nitro groups) on the benzene (B151609) ring dictate the molecule's electronic properties and, consequently, its biological activity. smolecule.com Such studies are crucial for predicting the activity of new compounds like this compound and for guiding the synthesis of safer and more effective drugs. smolecule.com
Target Identification and Interaction Studies with Biological Systems
While direct research into the biological activity of this compound is not extensively documented in publicly available literature, its structural features—a benzene ring substituted with two different halogens and a nitro group—make it a compound of interest for studying interactions with biological systems. Halogenated nitrobenzenes often serve as precursors or intermediates in the synthesis of pharmacologically active molecules. smolecule.com The unique electronic properties conferred by the bromo, iodo, and nitro groups can be exploited to probe biological targets. smolecule.com
Interaction studies involving compounds structurally similar to this compound often focus on their reactivity with biological nucleophiles and their potential to act as enzyme inhibitors or receptor binding agents. smolecule.com The presence of bromine and iodine atoms allows for selective chemical reactions, such as palladium-catalyzed cross-coupling, which can be used to link the molecule to other chemical entities for target identification purposes. aaronchem.com For instance, one of the halogens could be selectively replaced with a reporter tag or a reactive group for covalent labeling of proteins, while the other halogen and the nitro group modulate the molecule's binding affinity and specificity.
The nitro group, being a strong electron-withdrawing group, significantly influences the electronic distribution of the aromatic ring, which can affect non-covalent interactions with biological macromolecules like proteins and enzymes. smolecule.comapolloscientific.co.uk This characteristic is fundamental in the design of molecules intended to fit into specific binding pockets. Although specific target identification studies using this compound are not prominent, its role as a versatile chemical building block suggests its utility in creating libraries of compounds for screening against various biological targets. aaronchem.com Researchers can systematically modify the structure, for example, by replacing the halogen atoms with different functional groups, to study how these changes affect biological activity, a key process in establishing structure-activity relationships (SAR).
Table 1: Potential Interaction Mechanisms of Halogenated Nitrobenzenes with Biological Systems
| Interaction Type | Description | Potential Role of this compound |
| Enzyme Inhibition | The compound binds to the active site or an allosteric site of an enzyme, modulating its activity. | The nitroaromatic core could serve as a scaffold to present functional groups that interact with key residues in an enzyme's binding pocket. smolecule.com |
| Receptor Binding | The molecule acts as a ligand, binding to a specific receptor to elicit or block a biological response. | The dual halogenation can influence properties like binding affinity and metabolic stability, which are crucial for receptor interaction. |
| Covalent Labeling | The compound forms a covalent bond with a biological target, often used for identifying and characterizing the target. | The bromo and iodo substituents can act as leaving groups in nucleophilic substitution reactions with amino acid residues like cysteine or lysine. aaronchem.com |
| Chemical Probes | Used as a tool to study biological processes without having a therapeutic effect itself. | Can be functionalized with reporter groups (e.g., fluorophores, biotin) via its halogen atoms to track its localization and binding partners within a cell. aaronchem.com |
Prodrug Design and Bioreductive Activation
The most significant application of the nitroaromatic scaffold, such as that in this compound, in medicinal chemistry is in the design of hypoxia-activated prodrugs. nih.govnih.gov Solid tumors often contain regions of low oxygen concentration, known as hypoxia. nih.gov This unique feature of the tumor microenvironment can be exploited for targeted drug delivery.
Nitroaromatic compounds are generally chemically stable and relatively non-toxic. However, in hypoxic environments, they can be selectively activated by endogenous reductase enzymes, such as NADPH:cytochrome P450 reductase. nih.govnih.gov These enzymes are often overexpressed in tumor cells. The activation process involves the reduction of the nitro group. This reduction proceeds through several steps, starting with the formation of a nitro radical anion, followed by a nitroso species, a hydroxylamine (B1172632), and finally an amine. nih.gov The highly reactive intermediate species, particularly the hydroxylamine and its derivatives, are often potent cytotoxins capable of damaging DNA and other critical cellular components, leading to cell death. nih.gov
This process, known as bioreductive activation, forms the basis of Gene-Directed Enzyme Prodrug Therapy (GDEPT), where a gene encoding a bacterial nitroreductase enzyme is delivered specifically to tumor cells. researchgate.netwgtn.ac.nz Systemic administration of a non-toxic nitroaromatic prodrug then results in its selective activation to a cytotoxic agent only within the tumor cells expressing the enzyme. wgtn.ac.nz
In the context of this compound, the nitro group serves as the "hypoxic trigger." The bromo and iodo substituents could function as attachment points for a cytotoxic "effector" or "payload" molecule. Upon bioreductive activation of the nitro group, a resulting electronic cascade could trigger the release of this cytotoxic agent in a controlled manner. This strategy, known as fragmentation, is a common approach in the design of hypoxia-activated prodrugs. nih.gov For example, a 4-nitrobenzyl group is a widely used trigger where its reduction leads to a self-immolative fragmentation that releases an attached drug. nih.govnih.gov
Table 2: Steps in Bioreductive Activation of Nitroaromatic Prodrugs
| Step | Transformation of Nitro Group | Electron Transfer | Description |
| 1 | Nitro (NO₂) → Nitro Radical Anion (NO₂⁻) | 1-electron reduction | Initial activation step, primarily occurs under hypoxic conditions by reductase enzymes. nih.gov |
| 2 | Nitro Radical Anion → Nitroso (NO) | 2-electron reduction | Formation of a nitroso species. This step is often a key part of the activation cascade. |
| 3 | Nitroso → Hydroxylamine (NHOH) | 4-electron reduction | Generation of a highly reactive and often cytotoxic hydroxylamine intermediate. nih.gov |
| 4 | Hydroxylamine → Amine (NH₂) | 6-electron reduction | Final reduction product, which is typically less toxic. The intermediate species are responsible for the therapeutic effect. nih.gov |
The development of such prodrugs aims to increase the therapeutic index of chemotherapy by concentrating the toxic effects of a drug at the tumor site, thereby sparing healthy, well-oxygenated tissues and reducing systemic side effects. nih.govresearchgate.net
Applications in Materials Science and Advanced Functional Materials
Development of Functional Materials
The trifunctional nature of 1-bromo-4-iodo-2-nitrobenzene makes it an important intermediate in the synthesis of complex organic materials. The differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds, coupled with the electron-withdrawing and modifiable nitro group, provides a strategic advantage in designing multi-step syntheses for functional polymers and liquid crystals.
While direct application of this compound in commercial liquid crystal displays is not extensively documented, its structural motifs are relevant to the synthesis of side-chain liquid crystalline conducting polymers (SCLCCPs). The general synthetic strategy for these materials often begins with a substituted nitrobenzene (B124822). google.com In this approach, a mesogenic (liquid-crystal-forming) side-chain is attached to a polymerizable unit, which is often an aniline (B41778) derivative.
The synthesis typically involves these key steps:
Starting Material : A substituted nitrobenzene, such as 2-nitrophenol, is used as the initial scaffold. google.com
Attachment of Mesogenic Unit : A mesogenic group, coupled to a spacer chain (e.g., an alkyl chain with a terminal bromine), is attached to the nitrobenzene core, for instance, through a Williamson etherification. google.com
Reduction to Aniline : The nitro group of the resulting molecule is then reduced to an amine (-NH2) to form the corresponding aniline monomer. This monomer now contains the polymerizable handle and the liquid crystalline side-chain. google.com
Polymerization : The substituted aniline monomer is subsequently polymerized, often through oxidative polymerization, to form a conducting polymer backbone (like polyaniline) with liquid crystalline side-chains. google.com
Given this established pathway, this compound could theoretically serve as a precursor. The bromo and iodo groups could be retained for later-stage functionalization to further tune the material's properties or be modified prior to polymerization. The presence of these halogens could influence the final properties of the liquid crystal, such as its birefringence and dielectric anisotropy, which are critical for display technologies. mdpi.comtandfonline.com
This compound is a building block for creating specialty polymers with tailored electrical and optical properties. Halogenated aromatic compounds are precursors in the synthesis of various conducting polymers. The synthesis of processible and soluble conducting polymers, such as substituted polyanilines and polypyrroles, often starts from halogenated or otherwise functionalized nitrobenzenes. google.comscispace.com The substituents help to overcome the intractability and insolubility that limited the application of early conducting polymers. scispace.com
The general synthetic route, as with liquid crystals, involves synthesizing a substituted aniline monomer from a nitrobenzene precursor and then polymerizing it. The resulting polymers can exhibit semiconducting properties, and their conductivity can be modulated by doping. google.com The specific substituents on the initial nitrobenzene can influence the polymer's final characteristics:
Solubility and Processability : Attaching alkyl or alkoxy side chains improves solubility in common organic solvents, allowing the polymers to be processed into films or fibers. scispace.com
Electronic Properties : The electron-withdrawing nitro group, and the bromo and iodo substituents, can be used to tune the electronic energy levels (HOMO/LUMO) of the monomer and the resulting polymer. This is a key strategy for designing materials for organic electronic devices.
Optical Properties : The structure of the polymer backbone and side chains determines its absorption and emission spectra, making these materials candidates for applications in electrochromic devices and non-linear optics. google.com
Table 1: Properties of Polymers Derived from Substituted Aromatics
This table provides examples of how substituents, similar to those in this compound, can influence polymer properties.
| Polymer Type | Precursor Type | Key Feature | Resulting Property | Reference |
| Side-Chain Polyaniline | Substituted Nitrobenzene | Liquid crystal side-chain | Combines conductivity with liquid crystallinity | google.com |
| Substituted Polythiophene | Malonic acid ester substituent | Increased solubility | Processable conductive polymer | scispace.com |
| Poly(3-hexylthiophene) | 3-hexylthiophene | Alkyl side-chain | Soluble, forms ordered films for solar cells | rsc.org |
Liquid Crystals for Display Technologies
Halogen-Rich Molecules in Semiconductors and Photovoltaic Devices
Halogenation is a widely adopted strategy for fine-tuning the properties of organic semiconductors used in photovoltaic devices. Introducing halogen atoms like fluorine, chlorine, and bromine into donor or acceptor molecules can be highly beneficial for solar cell performance. mdpi.com This is achieved by modulating molecular energy levels and improving crystallinity, which leads to enhanced charge transport and optimized film morphology. mdpi.com
The presence of heavy halogens like bromine and iodine in a molecule like this compound makes it a relevant building block in this context. Halogenation can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org This can improve the open-circuit voltage (Voc) of a solar cell and enhance the stability of the material against oxidation. Furthermore, non-covalent interactions involving halogens, known as halogen bonding, can assist in creating ordered molecular packing, which provides effective pathways for charge transport. acs.org
In a study on non-planar molecular semiconductors, progressive halogenation with fluorine and chlorine was shown to increase the preference for electron transport. Thin-film transistors fabricated with a highly halogenated hexabenzocoronene derivative demonstrated electron mobilities up to 10⁻² cm²/(V·s), and solar cells using this material achieved power conversion efficiencies of 1.2%. rsc.org
Radical Polymerization Initiators
The halogen substituents in this compound, particularly the iodine, suggest its potential use as an initiator in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). ATRP relies on the reversible homolytic cleavage of a carbon-halogen bond, mediated by a transition metal catalyst, to generate radicals that propagate polymerization.
The effectiveness of an alkyl halide as an ATRP initiator depends on the carbon-halogen bond dissociation energy (BDE). The general trend for BDE is C-F > C-Cl > C-Br > C-I. libretexts.org Consequently, alkyl iodides are typically the most efficient initiators due to the weakness of the C-I bond, which allows for easier radical formation under mild conditions. libretexts.orglibretexts.org The first step in such a process is initiation, which involves the homolytic cleavage of the bond to create two radical species, a process that requires an input of energy, often in the form of heat or light. masterorganicchemistry.com
While alkyl halides are common initiators, aryl halides can also be used. Given that this compound possesses both a C-I and a C-Br bond, it could potentially act as a dual-functional or selective initiator. The C-I bond would be expected to cleave preferentially, initiating polymerization, while the C-Br bond could remain for subsequent modification of the polymer chain end. The electron-withdrawing nitro group would further influence the stability of the resulting aryl radical.
Exploration as Model Molecules for Halogenated Aromatic Chemistry
Molecules with multiple, distinct halogen substituents, like this compound, are excellent model compounds for studying the mechanisms and regioselectivity of chemical reactions, particularly palladium-catalyzed cross-coupling reactions. a2bchem.comresearchgate.net The different reactivities of the C-Br and C-I bonds allow for selective and sequential functionalization.
In palladium-catalyzed reactions such as Suzuki-Miyaura or Stille coupling, the C-I bond is significantly more reactive than the C-Br bond. This reactivity difference enables chemists to perform a cross-coupling reaction selectively at the iodine-bearing position while leaving the bromine-bearing position untouched. This initial product can then be subjected to a second, different cross-coupling reaction at the bromine position, allowing for the controlled, stepwise synthesis of complex, unsymmetrical biaryl or poly-aryl compounds. a2bchem.com
For example, a synthetic procedure for the regioselective Suzuki-Miyaura cross-coupling of 1,4-dibromo-2-nitrobenzene (B110544) demonstrated that the first coupling occurs selectively at the position ortho to the nitro group. researchgate.net The presence of the nitro group in this compound similarly influences the reactivity of the adjacent halogen atoms, making it a valuable substrate for mechanistic studies to optimize reaction conditions and develop new catalytic systems with improved efficiency and selectivity. a2bchem.comresearchgate.net
Role in Perovskite Solar Cells (for related fluorinated indoloindole derivatives)
While this compound itself is not directly used in perovskite solar cells, related halogenated—specifically fluorinated—derivatives of other aromatic systems are proving crucial for advancing this technology. Fluorinated indolo[3,2-b]indole (IDID) derivatives, for instance, have been developed as highly effective hole-transporting materials (HTMs). google.comscispace.com
These fluorinated molecules offer several advantages:
Enhanced Hole Mobility : The fluorinated IDID backbone promotes strong π-π stacking interactions, leading to a tightly packed molecular arrangement and higher hole mobility compared to standard HTMs. google.comscispace.com
Improved Device Performance : Perovskite solar cells fabricated using a fluorinated IDID-based HTM have shown superior photovoltaic properties, with one study reporting an optimal power conversion efficiency (PCE) of 19%. google.com
Increased Stability : The introduction of fluorine atoms can increase the hydrophobicity of the material, which helps to protect the perovskite layer from moisture and improves the long-term stability of the solar cell. researchgate.netacs.org
The success of these related fluorinated compounds underscores the general principle that halogenation is a powerful tool for designing high-performance materials for next-generation solar energy applications.
Table 2: Performance of Perovskite Solar Cells with Halogenated Materials
| Material Type | Specific Compound/Layer | Key Halogen Feature | Performance Metric (PCE) | Reference |
| Hole-Transporting Material | Fluorinated Indoloindole (IDIDF) | Fluorine on backbone | 19% | google.com |
| Donor-Acceptor Copolymer | PDHPFBT | Fluorinated benzothiadiazole acceptor | 5.68% | scispace.com |
| Interfacial Layer | Fluorine-substituted materials | Fluorinated interface at perovskite/HTM | Enhanced Fill Factor (from 75% to ~80%) | acs.org |
| Additive | Fluoroalkyl-substituted fullerene (DF-C60) | Fluoroalkyl chains | 18.11% | researchgate.net |
Analytical Method Development for Research and Quality Control
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the analysis of 1-Bromo-4-iodo-2-nitrobenzene. These methods offer high resolution and sensitivity, making them suitable for both qualitative and quantitative analysis.
Method development in HPLC and UPLC for this compound involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation from starting materials, intermediates, and byproducts. A common starting point for method development is to use a scouting gradient, such as a 5 to 95-100% acetonitrile (B52724) gradient at a low pH. For a standard 150 mm column, this provides a broad overview of the sample components' retention behavior.
The choice of stationary phase is critical. C18 columns are widely used due to their versatility in reversed-phase chromatography. For instance, a Newcrom R1 column has been successfully used for the analysis of related halogenated nitroaromatic compounds. The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile or methanol (B129727), and an aqueous buffer. Acetonitrile is often favored for its lower UV cutoff and aprotic nature, while methanol can sometimes provide better peak shapes. The resolution of the separation is influenced by factors such as efficiency (plate number), retention factor (k), and selectivity (α). While increasing the column length or decreasing the particle size can enhance efficiency, selectivity often has the most significant impact on resolution.
UPLC, with its smaller particle-sized columns (typically <2 µm), offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and higher sensitivity. UPLC analysis has been used to confirm the purity of related compounds, demonstrating its utility in quality control. For example, UPLC analysis of a synthesized compound on a specific method showed a purity of 97%.
Table 1: Illustrative HPLC/UPLC Method Parameters for Halogenated Nitroaromatics
| Parameter | HPLC | UPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B over 15 min | 10% to 98% B over 5 min |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 2 µL |
This table presents typical starting conditions for method development and may require optimization for this compound.
Gas Chromatography-Flame Ionization Detector (GC-FID)
Gas Chromatography with a Flame Ionization Detector (GC-FID) is another valuable technique for the analysis of this compound, particularly for assessing purity and monitoring reaction progress. This method is well-suited for volatile and thermally stable compounds.
In GC-FID, the sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase. The flame ionization detector then combusts the eluted compounds, producing ions that generate a measurable current proportional to the amount of analyte.
GC-FID has been effectively used to monitor the progress of reactions involving related bromo-nitrobenzene compounds. For instance, in the Heck reaction between 1-bromo-4-nitrobenzene (B128438) and styrene, GC-FID was employed to determine the catalytic activity by analyzing the reaction mixture. The assay of similar compounds by GC is often specified to be a minimum of 98%.
Table 2: Typical GC-FID Operating Parameters
| Parameter | Setting |
| Column | Fused silica (B1680970) capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
These parameters are illustrative and would need to be optimized for the specific analysis of this compound.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of a chemical reaction, identifying the presence of the compound in a mixture, and determining the appropriate solvent system for column chromatography purification.
The principle of TLC involves spotting the sample onto a plate coated with a thin layer of an adsorbent material, typically silica gel. The plate is then placed in a sealed chamber containing a solvent system (mobile phase). As the mobile phase ascends the plate via capillary action, the components of the sample mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. This differential migration results in the separation of the components, which can then be visualized, often under UV light.
For halogenated nitrobenzenes, TLC is a standard method for reaction monitoring. For instance
Future Research Directions and Unexplored Avenues
Catalytic Systems for Novel Transformations
The distinct reactivity of the C-Br and C-I bonds in 1-bromo-4-iodo-2-nitrobenzene presents a prime opportunity for developing highly regioselective catalytic transformations. While palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings have been employed, significant research avenues remain open for achieving differential and sequential functionalization. nih.gov
Future work will likely focus on:
Ligand-Controlled Regioselectivity: Designing sophisticated phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands that can precisely discriminate between the iodine and bromine substituents. This would allow for the selective activation of one C-X bond while leaving the other intact for subsequent, different coupling reactions. Research into the electronic and steric factors that govern selectivity in dihaloaromatics is ongoing. nih.govacs.org
Orthogonal Catalysis: Developing catalytic systems that are orthogonal, meaning one catalyst (e.g., palladium-based) addresses the C-I bond, and a different catalyst (e.g., nickel or copper-based) addresses the C-Br bond in the same pot without interference. This would enable highly efficient one-pot syntheses of complex, unsymmetrical molecules.
Novel Coupling Reactions: Exploring the application of less common cross-coupling reactions, such as Sonogashira, Heck, and C-N coupling cascades, to this substrate. mit.edu A direct method for constructing benzimidazolones, for instance, has been shown to work on 1,2-dihaloaromatic systems and could be adapted. mit.edu
The development of such catalytic systems would transform this compound from a simple intermediate into a programmable scaffold for constructing diverse molecular architectures.
Table 1: Potential Catalytic Systems for Selective Functionalization
| Reaction Type | Catalyst/Ligand System (Hypothetical) | Target Bond | Potential Outcome |
|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂ with a sterically bulky ligand (e.g., SPhos) | C-I | Selective formation of an aryl-substituted bromo-nitrobenzene. |
| Buchwald-Hartwig | NiCl₂(dppp) | C-Br | Selective amination at the bromine position, post-functionalization at the iodine site. |
| Sonogashira | Cu(I)/Pd(PPh₃)₂Cl₂ | C-I | Selective alkynylation, creating a precursor for conjugated materials. |
Sustainable Synthesis and Biocatalysis
The current industrial synthesis of nitroaromatic compounds often relies on harsh nitration methods using mixed acids, which pose significant environmental and safety challenges. nih.gov Future research must prioritize the development of greener synthetic routes to this compound and its derivatives.
Key areas for exploration include:
Green Nitration: Investigating solid acid catalysts or milder nitrating agents to reduce corrosive waste.
Flow Chemistry: Transitioning the synthesis to continuous flow reactors can improve safety, control over reaction parameters, and yield, while minimizing solvent usage.
Biocatalysis: The field of enzymatic catalysis offers a transformative approach. While the biosynthesis of nitroaromatics is rare in nature, enzymes that perform nitration and halogenation are known and could be engineered for specific applications. acs.orgfrontiersin.org Research into flavin-dependent halogenases and nitrating P450 enzymes could pave the way for producing this compound under mild, aqueous conditions. acs.orgmdpi.com Although some studies note that strongly electron-withdrawing nitro groups can prevent enzymatic halogenation, protein engineering could overcome these limitations. mdpi.com Vanadium-dependent haloperoxidases, which can facilitate N-halogenation, demonstrate the potential of enzymes to form otherwise challenging bonds. chemrxiv.org
Advanced Functional Material Integration
The unique electronic properties of the nitro group and the potential for extensive conjugation via its halogen leaving groups make this compound an intriguing, yet unexplored, precursor for advanced functional materials. wikipedia.org
Unexplored avenues include:
Organic Electronics: The strong electron-withdrawing nature of the nitro group could be harnessed in materials for organic electronics. wikipedia.org By sequentially replacing the iodine and bromine atoms with different conjugated systems via cross-coupling, researchers could synthesize novel donor-acceptor molecules for use in organic photovoltaics (OPVs) or as components of organic light-emitting diodes (OLEDs).
Fluorescent Sensors: Nitroaromatic compounds are known to act as fluorescence quenchers, making them useful in chemical sensing. mdpi.com Derivatives of this compound could be designed as highly specific sensors for detecting analytes through a fluorescence turn-off mechanism.
Photochemically Active Materials: Nitroaromatic compounds possess unique photochemical properties, including rapid intersystem crossing and, in some cases, the ability to release nitric oxide upon irradiation. rsc.org Future research could explore derivatives of this compound for applications in photomedicine or as photoresponsive materials.
Table 2: Potential Applications in Functional Materials
| Material Class | Synthetic Strategy | Potential Application |
|---|---|---|
| Conjugated Polymers | Sequential Sonogashira and Suzuki couplings. | Organic Semiconductors, OPVs |
| Fluorescent Probes | Attachment of a fluorophore via selective cross-coupling. | Chemical Sensing of specific analytes. |
Targeted Therapeutic Development
The most documented application of this compound is as a key starting material in the synthesis of complex pharmaceutical agents. Its role as a scaffold has been demonstrated in the creation of inhibitors for Hepatitis C Virus (HCV) and, more recently, for Cyclin-dependent kinases 12 and 13 (CDK12/13), which are targets in cancer therapy. nih.govgoogle.com
Future research in this area will focus on:
Scaffold Elaboration: Using the compound as a rigid core to which various pharmacophores can be attached with precise regiochemistry. The synthesis of the CDK12/13 inhibitor YJZ5118, for example, begins with a Buchwald-Hartwig reaction at the iodine position of this compound, followed by further modifications. nih.gov
Fragment-Based Drug Discovery (FBDD): Employing derivatives of this compound as fragments for screening against a wide range of biological targets. The dual halogen functionality allows for the rapid generation of a library of diverse, more complex molecules for structure-activity relationship (SAR) studies.
Bioisosteric Replacement: Investigating the impact of replacing the nitro group with other electron-withdrawing groups (e.g., sulfone, nitrile) to fine-tune the electronic properties and metabolic stability of resulting drug candidates.
Table 3: Role in Therapeutic Agent Synthesis
| Therapeutic Target | Key Synthetic Step | Role of this compound | Reference |
|---|---|---|---|
| Hepatitis C Virus (HCV) | Suzuki-Miyaura Coupling | Serves as a foundational building block for the inhibitor core structure. | google.com |
Artificial Intelligence and Machine Learning in Chemical Synthesis Optimization
Future directions include:
Predictive Retrosynthesis: AI-powered retrosynthesis platforms can analyze a complex target molecule derived from this compound and propose multiple, ranked synthetic pathways. mdpi.comrsc.org These tools, trained on vast reaction databases, can suggest novel or more efficient disconnections that a human chemist might overlook. chemcopilot.com3ds.com
Reaction Condition Optimization: ML models can predict the optimal reaction conditions (catalyst, ligand, solvent, temperature) to maximize the yield and regioselectivity of a specific transformation, such as the selective coupling at the C-I position. This reduces the need for extensive, time-consuming experimental screening.
Predicting Reactivity and Selectivity: AI can be trained to predict the outcome of competing reactions. For this molecule, an ML model could predict the C-I vs. C-Br selectivity for a given set of cross-coupling conditions with high accuracy, guiding experimental design. This is particularly valuable for complex substrates where chemical intuition may be insufficient. pharmafeatures.com
By integrating AI into the research workflow, the exploration of this compound's chemical space can be dramatically accelerated, leading to faster discovery of new materials and therapeutics.
Q & A
Q. What are the optimal synthetic routes for preparing 1-bromo-4-iodo-2-nitrobenzene?
Answer:
- Stepwise Halogenation and Nitration : Begin with a benzene derivative (e.g., 1-bromo-4-iodobenzene) and perform nitration using a mixed acid system (HNO₃/H₂SO₄). The nitro group typically directs subsequent reactions to the meta position, but steric and electronic effects from bromine and iodine may influence regioselectivity .
- Alternative Pathways : Sequential halogenation (bromination followed by iodination) on nitrobenzene derivatives is possible but requires careful control of reaction conditions to avoid over-halogenation. Use catalysts like FeBr₃ for bromination and CuI for iodination .
- Purification : Recrystallization in ethanol or chromatography (silica gel, hexane/ethyl acetate) is recommended for isolating high-purity products. Purity validation via HPLC or GC-MS is critical .
Q. How can I confirm the structure and purity of this compound?
Answer:
Q. What safety protocols are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of toxic vapors .
- Waste Disposal : Collect halogenated waste separately and neutralize nitro-containing residues with reducing agents (e.g., NaHSO₃) before disposal .
- Emergency Response : For spills, use absorbent materials (vermiculite) and avoid water to prevent contamination .
Advanced Research Questions
Q. How do the substituents (Br, I, NO₂) influence reactivity in cross-coupling reactions?
Answer:
- Electronic Effects : The nitro group is strongly electron-withdrawing, deactivating the ring and directing electrophiles to meta positions. Bromine and iodine, being ortho/para-directing, compete with nitro, leading to complex regiochemical outcomes .
- Applications in Catalysis : Bromine and iodine serve as leaving groups in Ullmann or Suzuki-Miyaura couplings. The nitro group can be reduced to an amine for further functionalization .
Q. Can this compound act as a precursor for covalent organic frameworks (COFs)?
Answer:
- Potential Use : The iodine and bromine substituents enable cross-coupling reactions to form extended aromatic networks. For example, Sonogashira coupling with terminal alkynes could yield porous COFs .
- Challenges : Steric hindrance from nitro and halogen groups may limit reactivity. Optimize solvent polarity (e.g., DMF) and catalysts (Pd(PPh₃)₄) to enhance yields .
Q. How can kinetic vs. thermodynamic control be exploited in its synthesis?
Answer:
Q. How should researchers resolve contradictions in reported reaction yields?
Answer:
Q. What advanced computational methods predict its reactivity?
Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states and electron density maps. Predict regioselectivity by comparing activation energies for different substitution pathways.
- MD Simulations : Study solvent effects on reaction kinetics (e.g., polar aprotic solvents stabilize charged intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
